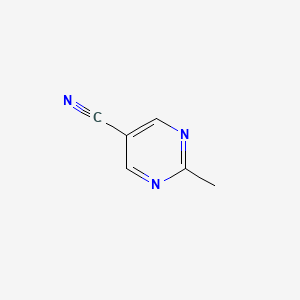
2-甲基嘧啶-5-腈
描述
2-Methylpyrimidine-5-carbonitrile is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a methyl group at the second position and a cyano group at the fifth position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
科学研究应用
2-Methylpyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a precursor for biologically active molecules.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
作用机制
Target of Action
2-Methylpyrimidine-5-carbonitrile is designed to act as an ATP mimicking tyrosine kinase inhibitor of the Epidermal Growth Factor Receptor (EGFR) . EGFR is a crucial regulator of numerous biological processes, including cell cycle progression, apoptosis inhibition, and tumor cell motility .
Mode of Action
The compound interacts with its target, EGFR, by mimicking ATP, the energy currency of the cell. This interaction inhibits the tyrosine kinase activity of EGFR, which is a key driver of cell proliferation and survival . By inhibiting EGFR, the compound can disrupt these processes and potentially halt the growth of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by 2-Methylpyrimidine-5-carbonitrile is the EGFR signaling pathway. This pathway plays a critical role in regulating cell growth and survival. When EGFR is inhibited, downstream signaling events are disrupted, leading to altered cell cycle progression and increased apoptosis .
Result of Action
The inhibition of EGFR by 2-Methylpyrimidine-5-carbonitrile can lead to a variety of cellular effects. For instance, it has been observed to disturb the cell cycle of Colo-205 cells by blocking the G1 phase, coupled with an increase in annexin-V stained cells, indicating an increase in apoptosis . Additionally, it has been found to increase the concentration of caspase-3, a key enzyme involved in apoptosis .
生化分析
Biochemical Properties
2-Methylpyrimidine-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been studied for its interaction with tyrosine kinase enzymes, which are crucial in cell signaling pathways. The compound acts as an inhibitor, binding to the active site of the enzyme and preventing its activity. This interaction can modulate various cellular processes, including cell growth and differentiation .
Cellular Effects
The effects of 2-Methylpyrimidine-5-carbonitrile on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the epidermal growth factor receptor (EGFR). By inhibiting EGFR, 2-Methylpyrimidine-5-carbonitrile can disrupt cell proliferation and induce apoptosis in cancer cells . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-Methylpyrimidine-5-carbonitrile exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of tyrosine kinase enzymes, inhibiting their activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signaling cascade. Furthermore, 2-Methylpyrimidine-5-carbonitrile can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylpyrimidine-5-carbonitrile have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 2-Methylpyrimidine-5-carbonitrile can lead to sustained inhibition of cellular functions, including reduced cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
The effects of 2-Methylpyrimidine-5-carbonitrile vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, it can cause adverse effects, including weight loss and organ toxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
2-Methylpyrimidine-5-carbonitrile is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which catalyze its oxidation and subsequent conjugation. The metabolites are then excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, 2-Methylpyrimidine-5-carbonitrile is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 2-Methylpyrimidine-5-carbonitrile is primarily in the cytoplasm and nucleus. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its activity, as it allows the compound to interact with its target enzymes and proteins effectively .
准备方法
Synthetic Routes and Reaction Conditions: 2-Methylpyrimidine-5-carbonitrile can be synthesized through several methods. One common approach involves the reaction of aldehyde, malononitrile, and benzamidine hydrochloride in the presence of magnetic nano iron oxide particles as a catalyst under solvent-free conditions . This method yields pyrimidine-5-carbonitrile derivatives efficiently.
Industrial Production Methods: Industrial production of 2-Methylpyrimidine-5-carbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and cost-effectiveness.
化学反应分析
Types of Reactions: 2-Methylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
相似化合物的比较
- 4-Amino-2-methylpyrimidine-5-carbonitrile
- 2-Furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile
- 2-Pyrimidinecarbonitrile
Comparison: 2-Methylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
属性
IUPAC Name |
2-methylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-5-8-3-6(2-7)4-9-5/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXXDALJZOCGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609810 | |
| Record name | 2-Methylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5506-97-8 | |
| Record name | 2-Methylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00609810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the interaction between a 2-methylpyrimidine-5-carbonitrile derivative and a specific biological target?
A1: Research has explored the interaction between 4-(3,4-dimethoxyphenyl)-6-hydroxy-2-methylpyrimidine-5-carbonitrile (DMPHMPC) and the amino acid tryptophan (Trp). [] This interaction was studied using fluorescence spectroscopy, revealing that DMPHMPC effectively quenches the fluorescence of Trp. This quenching effect is attributed to the formation of a DMPHMPC-Trp complex. [] Further analysis suggests that the binding mechanism between these two molecules is primarily static, meaning a stable complex is formed. [] The study also found that hydrophobic interactions play a significant role in this binding process. []
Q2: What are the potential applications of 2-methylpyrimidine-5-carbonitrile in organic synthesis?
A2: 2-methylpyrimidine-5-carbonitrile serves as a crucial intermediate in the synthesis of vitamin B1 (thiamine). [] Researchers have developed two scalable methods for synthesizing 4-amino-5-aminomethyl-2-methylpyrimidine, a key precursor to vitamin B1, using 2-methylpyrimidine-5-carbonitrile as a starting material. [] This highlights the importance of this compound in producing essential vitamins.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


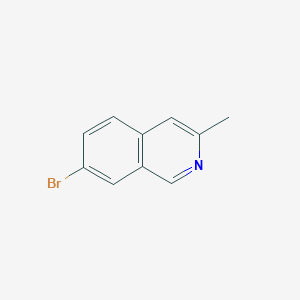

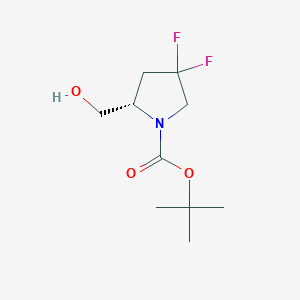
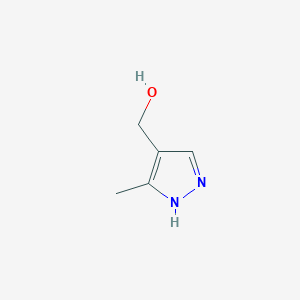
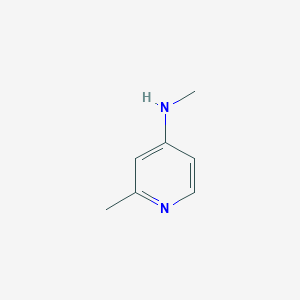
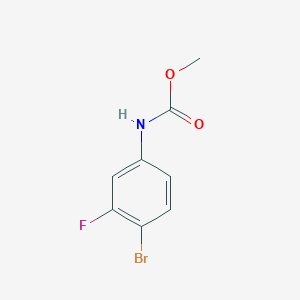
![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)
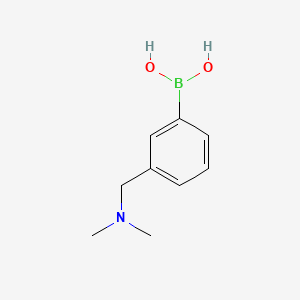
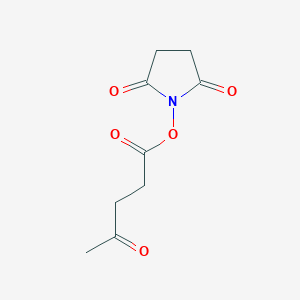

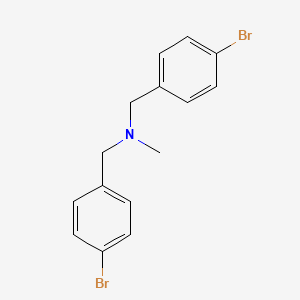
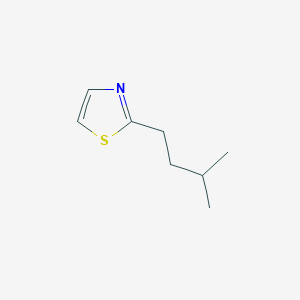
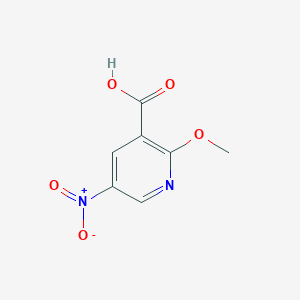
![2-Methyldibenzo[F,H]quinoxaline](/img/structure/B1321052.png)
